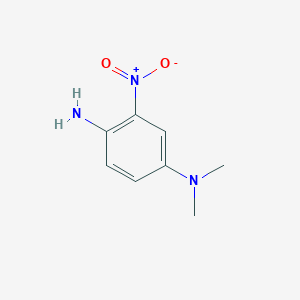

4-Amino-N,N-dimethyl-3-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-N,4-N-dimethyl-2-nitrobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-10(2)6-3-4-7(9)8(5-6)11(12)13/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWGRITUYIECBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369915 | |

| Record name | 4-Amino-N,N-dimethyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16293-12-2 | |

| Record name | 4-Amino-N,N-dimethyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-N,N-dimethyl-3-nitroaniline (CAS No. 16293-12-2)

Introduction: A Pivotal Building Block in Modern Drug Discovery

4-Amino-N,N-dimethyl-3-nitroaniline, with CAS Number 16293-12-2, is a substituted nitroaniline derivative that has emerged as a valuable intermediate in synthetic organic chemistry.[1][2][3][4] While its historical applications may have included use as a precursor in dye synthesis, its contemporary significance is intrinsically linked to the cutting-edge field of targeted protein degradation. Specifically, it is recognized as a "Protein Degrader Building Block," a class of chemical scaffolds used in the construction of Proteolysis-Targeting Chimeras (PROTACs).[5]

PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate specific proteins of interest (POIs), particularly those implicated in disease states.[5] These molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] The unique ortho-diamine and nitro group arrangement of this compound offers medicinal chemists a versatile platform for incorporation into these complex structures, enabling the synthesis of novel therapeutics aimed at "undruggable" targets.

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, provide a detailed synthesis protocol grounded in established chemical principles, explore its application in targeted protein degradation, outline robust analytical methodologies, and summarize critical safety and handling information.

Physicochemical and Structural Properties

This compound is a solid, often appearing as a black or dark crystalline powder at room temperature.[6] Its core structure is a benzene ring substituted with four functional groups: a primary amine (-NH2), a tertiary dimethylamine (-N(CH3)2), and a nitro group (-NO2). This specific arrangement dictates its chemical reactivity and utility.

| Property | Value | Source(s) |

| CAS Number | 16293-12-2 | [1][2][3][7] |

| Molecular Formula | C₈H₁₁N₃O₂ | [1][2][7] |

| Molecular Weight | 181.19 g/mol | [1][2][7] |

| IUPAC Name | 4-N,4-N-dimethyl-2-nitrobenzene-1,4-diamine | [2] |

| Synonyms | 4-Amino-3-nitro-N,N-dimethylaniline, N1,N1-Dimethyl-3-nitrobenzene-1,4-diamine | [2][6] |

| Melting Point | 112-122 °C | [6] |

| Boiling Point | 335.4 ± 22.0 °C (Predicted) | [6] |

| Density | 1.280 ± 0.06 g/cm³ (Predicted) | [6] |

| Appearance | Black crystalline powder | [6] |

| pKa | 4.15 ± 0.22 (Predicted) | [6] |

Synthesis Protocol: A Guided Pathway

The synthesis of this compound is not a trivial nitration of N,N-dimethyl-p-phenylenediamine. The free amino groups are highly activating and susceptible to oxidation, and direct nitration under standard conditions (HNO₃/H₂SO₄) can lead to uncontrolled side reactions and the formation of undesired isomers. A more controlled and reliable approach involves the protection of the more reactive primary amine, followed by nitration and subsequent deprotection.

The following protocol is based on established methodologies for the selective nitration of p-phenylenediamine compounds, wherein acylation is used as a protective strategy.[1]

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Part 1: Protection (Acylation) of N,N-Dimethyl-p-phenylenediamine

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-dimethyl-p-phenylenediamine (1 eq.) in a suitable solvent such as glacial acetic acid or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction.

-

Acylation: Add acetic anhydride (1.1 eq.) dropwise to the cooled solution while stirring vigorously. The primary amine is more nucleophilic and will react preferentially over the tertiary amine.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Isolation: Pour the reaction mixture into ice-cold water to precipitate the acetylated product, N-(4-(dimethylamino)phenyl)acetamide. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Part 2: Nitration of the Protected Intermediate

-

Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 eq.) to pre-chilled concentrated sulfuric acid at 0 °C.

-

Dissolution of Intermediate: Slowly add the dried N-(4-(dimethylamino)phenyl)acetamide (1 eq.) to a separate flask containing concentrated sulfuric acid, maintaining the temperature below 10 °C. The acetyl group directs the incoming nitro group to the ortho position.

-

Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of the intermediate, ensuring the temperature does not exceed 10-15 °C.

-

Reaction Monitoring: Stir the mixture at this temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate. Neutralize the solution slowly with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) while keeping the mixture cool. Filter the resulting solid, wash thoroughly with water, and dry.

Part 3: Deprotection (Hydrolysis) to Yield Final Product

-

Acid Hydrolysis: Suspend the crude N-(4-(dimethylamino)-2-nitrophenyl)acetamide in a mixture of water and concentrated hydrochloric acid (e.g., 6M HCl).

-

Heating: Heat the mixture to reflux (approximately 80-100 °C) for 2-4 hours. The acetyl group will be hydrolyzed, regenerating the primary amine.

-

Neutralization and Isolation: Cool the reaction mixture to room temperature and then in an ice bath. Carefully neutralize with a cold aqueous base (e.g., NaOH or NaHCO₃) to a pH of 7-8 to precipitate the final product, this compound.

-

Purification: Collect the crude product by vacuum filtration. The solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.

Application in Targeted Protein Degradation

The primary application for this compound in modern research is as a structural component for PROTACs. The diamine functionality of the molecule provides two reactive sites that can be differentially functionalized, making it an excellent linker precursor or a core scaffold to which the E3 ligase and POI ligands are attached.

Logical Framework for PROTAC Assembly

Caption: Role of the building block in a PROTAC structure.

The two amino groups on the this compound scaffold allow for sequential or orthogonal coupling reactions. For instance, one amine can be acylated to connect to a linker-E3 ligase moiety, while the other amine can be used in a separate step to attach the POI-binding ligand. This modularity is essential for building libraries of PROTACs where linker length and attachment points are varied to optimize the formation of the crucial ternary complex (E3 Ligase-PROTAC-POI), which is necessary for efficient ubiquitination and subsequent degradation.[8]

Analytical and Quality Control Methods

Ensuring the purity and identity of this compound is paramount for its use in downstream applications, particularly in drug discovery workflows. A combination of chromatographic and spectroscopic techniques should be employed.

Recommended Analytical Workflow

Caption: Quality control workflow for compound verification.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established procedures for analyzing nitroanilines.[9]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., starting with 60:40 v/v). The exact ratio should be optimized to achieve good separation.

-

Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution. Further dilute this stock solution with the mobile phase to a working concentration of approximately 10-20 µg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

UV Detection Wavelength: Set to monitor at a wavelength where the nitroaniline chromophore has strong absorbance (typically between 254 nm and 380 nm).

-

-

Analysis: Inject the prepared sample. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity can be confirmed by comparing the retention time to a certified reference standard if available.

Spectroscopic Characterization

-

Mass Spectrometry (MS): GC-MS analysis should show a molecular ion peak (M+) corresponding to the molecular weight of 181.19 g/mol .[2][4]

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the primary amine protons (which may be broad), and two distinct singlets for the N-methyl groups.

-

¹³C NMR: The carbon NMR will display distinct signals for the aromatic carbons, with chemical shifts influenced by the electron-donating amine groups and the electron-withdrawing nitro group, as well as a signal for the methyl carbons.[4]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively).[4]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a controlled laboratory setting.[10][11]

| Hazard Type | GHS Classification and Statement | Precautionary Measures |

| Acute Toxicity | Danger: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled) | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/clothing/eye protection.[10] |

| Skin Irritation | Warning: H315 (Causes skin irritation) | P302+P352: IF ON SKIN: Wash with plenty of water.[10] |

| Eye Irritation | Warning: H319 (Causes serious eye irritation) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

| Respiratory Irritation | Warning: H335 (May cause respiratory irritation) | P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air.[10] |

Handling:

-

Always handle this compound inside a certified chemical fume hood.

-

Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

-

Avoid generating dust.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

-

Keep away from strong oxidizing agents.

-

Store locked up.[10]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.[10]

References

- 1. US3654363A - Process of mono- and di-nitrating p-phenylene diamine compounds - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. This compound | 16293-12-2 | FA149805 [biosynth.com]

- 4. This compound | C8H11N3O2 | CID 2733452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]

- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 4-Amino-N,N-dimethyl-3-nitroaniline: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N,N-dimethyl-3-nitroaniline is a substituted nitroaniline that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a primary amine, a tertiary dimethylamino group, and a nitro group on an aniline scaffold, makes it a versatile chemical intermediate. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its emerging role as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Chemical Identity and Physical Properties

Proper identification and understanding of the physicochemical properties of a compound are fundamental for its effective use in research and development.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a benzene ring substituted with four functional groups.

Caption: Chemical Structure of this compound

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-N,4-N-dimethyl-2-nitrobenzene-1,4-diamine[1] |

| CAS Number | 16293-12-2[2][3] |

| Molecular Formula | C8H11N3O2[2][3] |

| Molecular Weight | 181.19 g/mol [3] |

| InChI | InChI=1S/C8H11N3O2/c1-10(2)6-3-4-7(9)8(5-6)11(12)13/h3-5H,9H2,1-2H3 |

| InChIKey | WJTOMXLUNDWLCY-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=CC(=C(C=C1)N)N(=O)=O[2] |

| Synonyms | 4-Amino-3-nitro-N,N-dimethylaniline, N1,N1-Dimethyl-3-nitrobenzene-1,4-diamine |

Physicochemical Properties

The physical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid, crystalline powder | [4] |

| Melting Point | 112-122 °C | [4] |

| Boiling Point | 335.4 ± 22.0 °C (Predicted) | [4] |

| Solubility | Soluble in polar organic solvents. | |

| pKa | 4.15 ± 0.22 (Predicted) |

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process starting from more readily available precursors. While a specific, detailed protocol for this exact molecule is not widely published, a general and reliable synthetic strategy can be inferred from the synthesis of related substituted nitroanilines. The following represents a logical and experimentally sound approach.

Synthetic Pathway

A plausible synthetic route involves the nitration of a suitably protected and substituted aniline derivative.

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is based on established chemical principles for the synthesis of substituted nitroanilines.

Step 1: Acetylation of N,N-dimethyl-p-phenylenediamine

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve N,N-dimethyl-p-phenylenediamine in a suitable solvent such as glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the acetylated product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield N-acetyl-N',N'-dimethyl-p-phenylenediamine.

Step 2: Nitration of the Acetylated Intermediate

-

Carefully add the dried N-acetyl-N',N'-dimethyl-p-phenylenediamine in small portions to a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid and concentrated nitric acid.

-

Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, stir the mixture at a low temperature for a specified time, monitoring the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture onto crushed ice to precipitate the nitrated product.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove excess acid, and dry.

Step 3: Hydrolysis of the Acetyl Group (Deprotection)

-

Suspend the crude nitrated product in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

-

Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it to precipitate the final product, this compound.

-

Collect the solid by vacuum filtration, wash with water, and dry.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a product of high purity.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three key functional groups: the primary amino group, the tertiary dimethylamino group, and the nitro group.

-

Amino Groups (Primary and Tertiary): Both the primary amino (-NH2) and the tertiary dimethylamino (-N(CH3)2) groups are electron-donating groups, which activate the aromatic ring towards electrophilic substitution. The primary amine can also undergo reactions typical of amines, such as acylation, alkylation, and diazotization.

-

Nitro Group: The nitro group (-NO2) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself. It can be reduced to an amino group, providing a route to other substituted anilines.

-

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group can facilitate nucleophilic aromatic substitution reactions, although the positions ortho and para to the nitro group are most activated.

A notable reaction is the oxidative coupling with other anilines in the presence of an oxidizing agent like potassium dichromate in an acidic medium, which leads to the formation of highly colored dimeric products.

Applications in Drug Discovery: A PROTAC Building Block

A significant application of this compound is its use as a building block in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[5][6]

The Role in PROTACs

PROTACs consist of three main components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound can be chemically modified and incorporated into the linker or used as a scaffold to attach the POI ligand and the E3 ligase ligand. The primary amino group provides a convenient handle for chemical modification and attachment to other molecular fragments.

General PROTAC Workflow

The development of a PROTAC involves a systematic process from design to validation.

Caption: A generalized workflow for the development of PROTACs.

Spectral Data and Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Table 3: Spectral Data Interpretation

| Technique | Key Features and Interpretation |

| ¹H NMR | The proton NMR spectrum would show distinct signals for the aromatic protons, the N-methyl protons, and the primary amine protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electronic effects of the substituents. The N-methyl protons would likely appear as a singlet, and the NH2 protons as a broad singlet. |

| ¹³C NMR | The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern and the electronic nature of the substituents. |

| IR Spectroscopy | The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl groups, N-O stretching of the nitro group (strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-N stretching. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (181.19 g/mol ). Fragmentation patterns could provide further structural information. |

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is generally classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate with a growing importance in the field of drug discovery. Its unique combination of functional groups provides a versatile platform for the synthesis of more complex molecules, most notably as a building block for PROTACs. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in the development of novel therapeutics aimed at targeted protein degradation. As research in this area continues to expand, the demand for and applications of this compound are likely to increase.

References

- 1. This compound | C8H11N3O2 | CID 2733452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 16293-12-2 | FA149805 [biosynth.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 4-Amino-3-nitro-N,N-dimethylaniline CAS#: 16293-12-2 [m.chemicalbook.com]

- 5. Targeted protein degradation by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

4-Amino-N,N-dimethyl-3-nitroaniline molecular structure

An In-depth Technical Guide to the Molecular Structure of 4-Amino-N,N-dimethyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and characterization of this compound (CAS No: 16293-12-2).[1][2][3] As a substituted nitroaniline, its unique electronic and structural features, arising from the interplay of potent electron-donating and electron-withdrawing groups, make it a molecule of significant interest. This document delves into the causality behind its spectroscopic signatures, offers a detailed, field-proven protocol for its synthesis, and discusses its relevance as a versatile building block, particularly in the development of protein degraders.[1] The guide is structured to provide researchers with both foundational knowledge and actionable methodologies, ensuring scientific integrity through referenced protocols and data interpretation.

Introduction and Significance

This compound is a highly functionalized aromatic compound. Its structure is characterized by a benzene ring substituted with three key functional groups: a primary amine (-NH₂), a tertiary dimethylamine (-N(CH₃)₂), and a nitro group (-NO₂). The relative positioning of these groups dictates the molecule's chemical reactivity, electronic properties, and potential applications. The primary amino group at position 4 and the dimethylamino group at position 1 are strong electron-donating groups, while the nitro group at position 3 is a powerful electron-withdrawing group. This "push-pull" electronic configuration results in significant intramolecular charge transfer, influencing the molecule's color, polarity, and reactivity. Its identification as a "Protein Degrader Building Block" suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced therapeutic modalities.[1]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule begins with its fundamental identifiers and properties, summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 4-N,4-N-dimethyl-2-nitrobenzene-1,4-diamine | [2] |

| CAS Number | 16293-12-2 | [1][2][3][4] |

| Molecular Formula | C₈H₁₁N₃O₂ | [1][2][3] |

| Molecular Weight | 181.19 g/mol | [1][2][3][4] |

| Appearance | Black crystalline powder | [4] |

| Melting Point | 112-122 °C | [4] |

| Predicted Boiling Point | 335.4±22.0 °C | [4] |

| Predicted Density | 1.280±0.06 g/cm³ | [4] |

Electronic Structure and Resonance

The key to understanding the molecule's properties lies in its electronic structure. The powerful electron-donating dimethylamino and amino groups strongly activate the ring, directing electron density towards the electron-withdrawing nitro group. This interaction can be visualized through resonance structures that highlight the charge separation across the molecule.

Caption: Intramolecular charge transfer in this compound.

This significant resonance contribution leads to a large dipole moment and explains the compound's intense color (described as a black powder), as the extended conjugation lowers the energy of electronic transitions into the visible range.[4]

Structural Confirmation Workflow

Confirming the identity and purity of this compound is a multi-step process involving complementary analytical techniques. Each technique provides a unique piece of structural information, and together they form a self-validating system.

Caption: Logical workflow for the structural validation of the target compound.

Spectroscopic Interpretation

While public spectral data is limited, a theoretical interpretation based on the structure provides critical insight for researchers.[2]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the primary amine protons, and the dimethylamino protons.

-

Aromatic Region (6.0-8.0 ppm): Three signals are expected. The proton ortho to the nitro group will be the most downfield (deshielded). The protons ortho and meta to the strong donating groups will be significantly upfield.

-

Amine Protons (-NH₂): A broad singlet, typically in the 3.5-5.0 ppm range, which may exchange with D₂O.

-

Dimethylamino Protons (-N(CH₃)₂): A sharp singlet at ~3.0 ppm, integrating to 6 protons.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will reflect the electronic effects of the substituents.

-

Carbons bonded to the amino and dimethylamino groups will be shielded (upfield).

-

The carbon bonded to the nitro group will be significantly deshielded (downfield).

-

The two methyl carbons of the dimethylamino group will appear as a single signal around 40-45 ppm.

-

-

FTIR Spectroscopy: Infrared spectroscopy is ideal for confirming the presence of the key functional groups.

-

N-H Stretching: A pair of medium-intensity peaks around 3350-3450 cm⁻¹ is characteristic of a primary amine.

-

N-O Stretching (Nitro): Two strong, sharp peaks are expected: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

-

C-N Stretching: Peaks in the 1250-1350 cm⁻¹ region.

-

Ar-H Bending: Out-of-plane bending vibrations in the 690-900 cm⁻¹ region confirm the substitution pattern.

-

-

Mass Spectrometry: The mass spectrum should show a clear molecular ion (M⁺) peak at m/z = 181, confirming the molecular weight.[2]

Synthesis and Purification Protocol

The synthesis of this compound can be logically achieved via the nitration of the corresponding diamine precursor. The following protocol is a representative method based on established procedures for the nitration of activated aromatic rings.

CAUSALITY: The choice of a mild nitrating agent and low temperature is critical. The starting material, N⁴,N⁴-dimethylbenzene-1,4-diamine, is highly activated by two potent donating groups, making it extremely susceptible to oxidation and polysubstitution. Using a stoichiometric amount of nitric acid in a sulfuric acid medium at low temperatures allows for controlled mono-nitration at the position ortho to the primary amine, which is sterically more accessible than the position ortho to the bulkier dimethylamino group.

Caption: Step-by-step workflow for the synthesis and purification of the title compound.

Step-by-Step Methodology

Materials:

-

N⁴,N⁴-dimethylbenzene-1,4-diamine (1.0 eq)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Deionized Water

-

Ice

-

Sodium Hydroxide (10 M solution)

-

Ethanol

Protocol:

-

Vessel Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (approx. 5 mL per gram of starting material).

-

Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

-

Substrate Addition: Slowly add N⁴,N⁴-dimethylbenzene-1,4-diamine portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to a small amount of cold concentrated sulfuric acid.

-

Nitration: Add the nitrating mixture dropwise from the dropping funnel to the solution of the diamine over 30-45 minutes. Maintain the internal temperature at 0-5 °C throughout the addition.

-

Reaction Monitoring: After addition is complete, stir the mixture at 0-5 °C for an additional hour. Monitor the reaction by TLC.

-

Quenching: Slowly pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring.

-

Neutralization: Carefully neutralize the acidic solution by the slow addition of 10 M sodium hydroxide solution until the pH is ~8-9. The product will precipitate as a dark solid. Continue to cool the mixture in an ice bath during neutralization.

-

Isolation: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the purified this compound.

-

Validation: Dry the final product under vacuum and confirm its identity and purity using the methods described in Section 3 (M.P., NMR, FTIR).

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[5]

-

Toxicity: The compound is toxic if swallowed, in contact with skin, or if inhaled.[5][6]

-

Irritation: It is known to cause skin and serious eye irritation.[5] May cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[5][6] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place, away from incompatible materials like strong oxidizing agents.[4]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[5]

Conclusion

This compound is a molecule defined by the powerful and opposing electronic effects of its substituents. This guide has provided a detailed examination of its molecular structure, a logical workflow for its analytical confirmation, and a robust protocol for its synthesis. The interplay between its electron-donating and withdrawing groups is not merely a theoretical curiosity; it is the very feature that imparts the unique reactivity and properties that make it a valuable building block for advanced applications in medicinal chemistry and materials science. For researchers in these fields, a comprehensive understanding of this structure is paramount to harnessing its full potential.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C8H11N3O2 | CID 2733452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 16293-12-2 | FA149805 [biosynth.com]

- 4. 4-Amino-3-nitro-N,N-dimethylaniline CAS#: 16293-12-2 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Synthesis of 4-Amino-N,N-dimethyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N,N-dimethyl-3-nitroaniline is a substituted nitroaniline derivative of interest in medicinal chemistry and materials science. Its synthesis is a prime example of nucleophilic aromatic substitution (SNAr), a fundamental reaction in organic chemistry. This guide provides a comprehensive overview of the synthesis of this compound, detailing the reaction mechanism, a step-by-step experimental protocol, safety considerations, and characterization data. The content herein is designed to be a practical resource for researchers in drug discovery and chemical synthesis.

Reaction Overview

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of 4-chloro-3-nitroaniline with dimethylamine.

An In-Depth Technical Guide to the Spectroscopic Data of 4-Amino-N,N-dimethyl-3-nitroaniline

This guide provides a comprehensive analysis of the spectroscopic data for 4-Amino-N,N-dimethyl-3-nitroaniline, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound, offering insights into its structural characterization.

Molecular and Spectroscopic Overview

This compound, with the chemical formula C₈H₁₁N₃O₂ and a molecular weight of 181.19 g/mol , is a substituted aniline derivative.[1] Its structure, featuring an aromatic ring with amino, dimethylamino, and nitro functional groups, gives rise to a distinct spectroscopic fingerprint. The CAS number for this compound is 16293-12-2.[1]

Table 1: Key Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₈H₁₁N₃O₂ |

| Molecular Weight | 181.19 g/mol |

| CAS Number | 16293-12-2 |

Synthesis and Structural Elucidation Workflow

The synthesis of substituted nitroanilines often involves electrophilic aromatic substitution reactions. A common approach for related compounds, such as m-nitrodimethylaniline, involves the nitration of N,N-dimethylaniline using a mixture of nitric and sulfuric acids at controlled temperatures. This methodology provides a foundational understanding for the synthesis of this compound, where careful control of reaction conditions is crucial to achieve the desired regioselectivity.

The subsequent characterization of the synthesized compound is a critical step to confirm its identity and purity. A typical workflow for this process is outlined below.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons of the dimethylamino group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The PubChem database indicates the availability of a ¹³C NMR spectrum for this compound.[1] The spectrum would be expected to show distinct peaks for the aromatic carbons, with their chemical shifts influenced by the electron-donating amino and dimethylamino groups and the electron-withdrawing nitro group, as well as a signal for the methyl carbons of the dimethylamino group.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of aromatic amines is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire the spectra.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show absorption bands corresponding to the N-H stretching of the amino group, C-H stretching of the aromatic ring and methyl groups, N-O stretching of the nitro group, and C=C stretching of the aromatic ring.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder into a pellet die and press it under high pressure to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The PubChem database indicates the availability of GC-MS data for this compound, acquired using a ThermoFisher Scientific Finnigan MAT 95 instrument.[1]

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (181.19 m/z). The fragmentation pattern would provide further structural information, with characteristic losses of functional groups such as the nitro group (NO₂) and methyl groups (CH₃).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

GC Separation: Inject the sample solution into a gas chromatograph equipped with a suitable capillary column to separate the analyte from any impurities.

-

MS Analysis: The eluent from the GC column is introduced into the ion source of the mass spectrometer. Electron ionization (EI) is a common method for generating ions.

-

Data Acquisition: The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z) and records their relative abundance, generating a mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, FTIR, and MS techniques, provides a robust framework for its structural confirmation and purity assessment. The detailed protocols and expected spectral features outlined in this guide serve as a valuable resource for researchers and professionals working with this and related compounds. Adherence to these well-established analytical methodologies ensures the generation of high-quality, reliable data essential for research and development in the chemical and pharmaceutical industries.

References

An In-Depth Technical Guide to the 1H NMR Spectrum of 4-Amino-N,N-dimethyl-3-nitroaniline

This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-Amino-N,N-dimethyl-3-nitroaniline. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules.

Introduction: The Role of NMR in a Nutshell

In the realm of organic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive determination of molecular structure. For substituted anilines, a class of compounds pivotal in the synthesis of pharmaceuticals, dyes, and polymers, ¹H NMR provides critical insights into the electronic environment of each proton, revealing the intricate details of substituent effects on the aromatic ring. This guide will dissect the ¹H NMR spectrum of this compound, a molecule with a unique substitution pattern that gives rise to a distinctive spectral signature.

Molecular Structure and Predicted ¹H NMR Spectrum

The structure of this compound (C₈H₁₁N₃O₂) features a benzene ring with three substituents: an amino group (-NH₂), a dimethylamino group (-N(CH₃)₂), and a nitro group (-NO₂).[1][2] The positions of these groups dictate the electronic and magnetic environments of the aromatic protons, as well as the protons of the methyl groups.

Structural Features Influencing the Spectrum:

-

Electron-Donating Groups (EDGs): The amino (-NH₂) and dimethylamino (-N(CH₃)₂) groups are strong electron-donating groups through resonance. They increase the electron density on the aromatic ring, particularly at the ortho and para positions, causing the attached protons to be shielded and resonate at a lower chemical shift (upfield).

-

Electron-Withdrawing Group (EWG): The nitro group (-NO₂) is a powerful electron-withdrawing group through both induction and resonance. It decreases the electron density of the aromatic ring, leading to deshielding of the ring protons and a downfield shift in their resonance.

-

Anisotropic Effects: The nitro group's π-system can induce magnetic anisotropy, further influencing the chemical shifts of nearby protons.

-

Spin-Spin Coupling: The proximity of non-equivalent protons on the aromatic ring will lead to spin-spin coupling, resulting in the splitting of signals into multiplets. The magnitude of the coupling constant (J) provides information about the relative positions of the coupled protons.

Based on these principles, a prediction of the ¹H NMR spectrum can be made. The aromatic region is expected to show signals for the three protons on the benzene ring, and the aliphatic region will contain a signal for the six equivalent protons of the two methyl groups.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is essential for obtaining a high-quality, reproducible ¹H NMR spectrum.

Sample Preparation:

-

Weighing: Accurately weigh 5-10 mg of purified this compound.[3]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.[3] The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as those of the amino group.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers often reference the spectrum to the residual solvent peak.[3]

Instrumental Parameters:

-

Spectrometer: A 300-600 MHz NMR spectrometer is suitable for this analysis.[3]

-

Nucleus: ¹H

-

Pulse Sequence: A standard single-pulse experiment is generally sufficient.

-

Number of Scans: 16-64 scans are typically acquired to achieve an adequate signal-to-noise ratio.[3]

-

Relaxation Delay: A delay of 1-5 seconds between scans allows for complete relaxation of the protons.[3]

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.[3]

Data Processing:

-

Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode and the baseline is corrected to be flat.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.

-

Peak Picking and Referencing: The chemical shift of each peak is determined and referenced to the internal standard or residual solvent peak.

Below is a workflow diagram for the acquisition of the ¹H NMR spectrum.

References

Introduction: The Structural Significance of 4-Amino-N,N-dimethyl-3-nitroaniline

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-Amino-N,N-dimethyl-3-nitroaniline

This guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed interpretation grounded in the principles of physical organic chemistry and modern spectroscopic techniques. We will dissect the molecule's electronic architecture to predict and assign its ¹³C NMR spectrum, explain the causality behind experimental choices, and provide a robust, self-validating protocol for acquiring high-quality data.

This compound is a fascinating molecule for spectroscopic analysis due to the complex interplay of its substituents on the benzene ring. The structure features three distinct functional groups: a primary amine (-NH₂), a tertiary amine (-N(CH₃)₂), and a nitro group (-NO₂). These groups exert powerful and competing electronic effects, making ¹³C NMR spectroscopy an ideal tool for probing the resulting electron density distribution across the aromatic system.

-

Electron-Donating Groups (EDGs): The amino and dimethylamino groups are potent EDGs, activating the ring through the resonance effect (+R). They increase electron density, particularly at the ortho and para positions, causing an upfield shift (shielding) of the corresponding carbon signals.[1]

-

Electron-Withdrawing Group (EWG): The nitro group is a strong EWG, deactivating the ring through both inductive (-I) and resonance (-R) effects. It withdraws electron density from the aromatic system, leading to a significant downfield shift (deshielding) of carbon signals.[2]

Understanding the precise electronic environment of each carbon atom is critical for predicting reactivity, metabolism, and potential biological activity, making this analysis a cornerstone of its chemical characterization.

Theoretical Principles: Predicting the ¹³C NMR Spectrum

The chemical shift (δ) of each carbon in the aromatic ring is a direct reflection of its local electronic environment. By analyzing the additive effects of the three substituents, we can predict the relative positions of the six aromatic carbon signals and the two equivalent methyl carbon signals. Aromatic carbons typically resonate in the 120-150 ppm range.[3]

The structure and numbering scheme for our analysis are presented below:

Analysis of Substituent Effects on Each Carbon

-

C1 & C4 (Ipso-Carbons attached to Nitrogen): These carbons are directly bonded to highly electronegative nitrogen atoms. The amino groups exert a strong +R effect, which increases electron density, but the direct attachment to nitrogen causes a significant downfield shift. The -N(CH₃)₂ group is a stronger donor than -NH₂.[1] Therefore, we expect C1 and C4 to be significantly downfield.

-

C3 (Ipso-Carbon attached to Nitro Group): This carbon is attached to the powerful electron-withdrawing nitro group. This will cause a very strong deshielding effect, likely placing C3 at the furthest downfield position among the ring carbons.[2]

-

C2: This carbon is ortho to the strong -N(CH₃)₂ donor and meta to both the -NH₂ donor and the -NO₂ withdrawer. The primary influence will be the strong shielding from the ortho -N(CH₃)₂, pushing it upfield.

-

C5: This carbon is in a complex environment: ortho to the -NH₂ donor, para to the -NO₂ withdrawer, and meta to the -N(CH₃)₂ donor. The ortho donating and para withdrawing effects will compete, but the combined influence will likely place it in the middle of the aromatic region.

-

C6: This position is para to the -NH₂ group and ortho to the -N(CH₃)₂ group, both strong donors. It is also meta to the -NO₂ group. The cumulative shielding from the two amino groups will be substantial, making C6 the most upfield (most shielded) of all the aromatic carbons.

-

C7 (Methyl Carbons): The two methyl carbons of the dimethylamino group are equivalent and will appear as a single, strong signal. Being sp³ hybridized carbons attached to nitrogen, they will be found in the upfield region of the spectrum, typically between 30-60 ppm.[4]

Predicted Chemical Shift Summary

The following table summarizes the predicted chemical shifts, the dominant electronic effects, and the expected signal characteristics. The quaternary carbons (C1, C3, C4) are expected to show weaker signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement in a standard proton-decoupled experiment.

| Carbon | Predicted δ (ppm) | Dominant Electronic Effects | Expected Signal Intensity |

| C3 | ~150-155 | Strong deshielding from ipso -NO₂ | Weak (Quaternary) |

| C1 | ~145-150 | Deshielding from ipso -N(CH₃)₂ | Weak (Quaternary) |

| C4 | ~140-145 | Deshielding from ipso -NH₂ | Weak (Quaternary) |

| C5 | ~125-130 | Competing effects: ortho to -NH₂ (+R), para to -NO₂ (-R) | Strong |

| C2 | ~110-115 | Strong shielding from ortho -N(CH₃)₂ (+R) | Strong |

| C6 | ~100-105 | Very strong shielding from ortho -N(CH₃)₂ and para -NH₂ (+R) | Strong |

| C7 | ~40-45 | Attached to electronegative N | Strong (2 equivalent C's) |

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

Adherence to a meticulous experimental protocol is paramount for obtaining a high-resolution spectrum that allows for unambiguous assignment.

Sample Preparation

-

Analyte Weighing: Accurately weigh 15-20 mg of high-purity this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Expert Rationale: DMSO-d₆ is an excellent choice for this compound. Its high polarity ensures complete dissolution. Furthermore, its ability to form hydrogen bonds with the -NH₂ protons can sometimes sharpen signals compared to non-polar solvents like CDCl₃. The solvent itself produces a characteristic multiplet around 39.5 ppm which should be noted during analysis.

-

-

Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution. TMS serves as the internal reference, with its ¹³C signal defined as 0.0 ppm.[5]

-

Transfer: Transfer the final solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

-

Instrumentation: The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Experiment Type: A standard one-dimensional ¹³C experiment with proton decoupling is required. This technique collapses all ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon environment.

-

Acquisition Parameters:

-

Pulse Angle: 30-45°. A smaller pulse angle allows for a shorter relaxation delay.

-

Relaxation Delay (D1): Set to 5-10 seconds.

-

Expert Rationale: This is a critical parameter. Quaternary carbons (C1, C3, C4) have long relaxation times. A sufficiently long delay is essential to ensure they have fully relaxed before the next pulse, allowing for their quantitative detection and preventing signal saturation.[5]

-

-

Number of Scans (NS): ≥ 1024 scans. Due to the low natural abundance of the ¹³C isotope (~1.1%), a large number of scans must be signal-averaged to achieve an adequate signal-to-noise ratio.

-

Conclusion

The ¹³C NMR spectrum of this compound provides a detailed electronic map of the molecule. The predictable and pronounced shifts induced by the powerful electron-donating amino groups and the electron-withdrawing nitro group allow for a confident assignment of all carbon signals. The most shielded aromatic carbon, C6, is found far upfield due to the synergistic +R effects of two ortho/para amino substituents, while the most deshielded carbon, C3, is shifted far downfield by the directly attached nitro group. This detailed spectroscopic guide provides the theoretical framework and practical methodology necessary for researchers to confidently acquire, interpret, and utilize this crucial analytical data in their scientific endeavors.

References

An In-Depth Technical Guide to the FT-IR Spectrum of 4-Amino-N,N-dimethyl-3-nitroaniline

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Amino-N,N-dimethyl-3-nitroaniline. The interpretation is grounded in established principles of vibrational spectroscopy and supported by data from analogous compounds, offering researchers, scientists, and drug development professionals a thorough understanding of the molecule's spectral characteristics.

Introduction

This compound, with the molecular formula C₈H₁₁N₃O₂[1][2], is an aromatic amine containing a primary amino group, a tertiary dimethylamino group, and a nitro group. The relative positions of these substituents on the aniline ring create a unique electronic environment that influences its chemical properties and, consequently, its vibrational spectrum. FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, we can gain insight into the molecular structure and bonding of this compound. This guide will detail the experimental considerations for obtaining a high-quality FT-IR spectrum of this solid compound and provide a detailed interpretation of its characteristic absorption bands. While an experimental spectrum for this specific compound is not publicly available in common databases, this guide presents a predicted spectrum based on the well-documented vibrational modes of its constituent functional groups found in similar molecules.

Experimental Protocol: Acquiring the FT-IR Spectrum

Obtaining a high-quality FT-IR spectrum of a solid sample like this compound requires careful sample preparation to minimize scattering of the infrared beam and to ensure a uniform sample concentration. The following protocol outlines the potassium bromide (KBr) pellet method, a widely used and reliable technique for solid-state FT-IR analysis.

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

Desiccator

Reagents:

-

This compound (solid)

-

Potassium Bromide (KBr), FT-IR grade, dried in an oven at 110°C for at least 2 hours to remove moisture.

Step-by-Step Methodology:

-

Sample Preparation:

-

In a dry agate mortar, place approximately 1-2 mg of this compound.

-

Add approximately 100-200 mg of dried, FT-IR grade KBr to the mortar. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. Thorough grinding is crucial to reduce particle size and minimize light scattering, which can cause sloping baselines and distorted peak shapes.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the pellet die.

-

Ensure the powder is evenly distributed across the die surface.

-

Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal scattering.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Acquire the sample spectrum by scanning the KBr pellet over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary to obtain a flat baseline.

-

Predicted FT-IR Spectrum and Interpretation

The following table summarizes the predicted characteristic infrared absorption bands for this compound, based on established group frequencies from analogous molecules.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3450 - 3350 | Medium | Asymmetric N-H Stretch | Primary Amine (-NH₂) |

| 3350 - 3250 | Medium | Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | C-H (Aromatic) |

| 2950 - 2850 | Medium-Weak | Aliphatic C-H Stretch | C-H (Methyl) |

| 1640 - 1600 | Medium | N-H Scissoring | Primary Amine (-NH₂) |

| 1600 - 1570 | Medium-Strong | C=C Ring Stretch | Aromatic Ring |

| 1550 - 1490 | Strong | Asymmetric N-O Stretch | Nitro Group (-NO₂) |

| 1500 - 1450 | Medium | C=C Ring Stretch | Aromatic Ring |

| 1360 - 1320 | Strong | Symmetric N-O Stretch | Nitro Group (-NO₂) |

| 1335 - 1250 | Strong | Aromatic C-N Stretch | C-N (Aromatic Amine) |

| 900 - 675 | Medium-Strong | C-H Out-of-plane Bending | C-H (Aromatic) |

Detailed Spectral Analysis

High-Frequency Region (4000-2500 cm⁻¹)

-

N-H Stretching Vibrations (Primary Amine): The primary amino (-NH₂) group is expected to exhibit two distinct absorption bands in the 3500-3200 cm⁻¹ region. The higher frequency band, anticipated between 3450 - 3350 cm⁻¹ , corresponds to the asymmetric N-H stretching vibration, while the lower frequency band, expected between 3350 - 3250 cm⁻¹ , is due to the symmetric N-H stretching vibration. The presence of two bands in this region is a definitive characteristic of a primary amine.

-

C-H Stretching Vibrations: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. For this compound, these are predicted to be in the 3100 - 3000 cm⁻¹ range as medium to weak absorptions. The aliphatic C-H stretching vibrations from the two methyl groups of the dimethylamino substituent are expected to appear just below 3000 cm⁻¹, in the 2950 - 2850 cm⁻¹ region.

Fingerprint Region (1700-600 cm⁻¹)

This region contains a wealth of information from various bending and stretching vibrations, making it unique for each molecule.

-

N-H Bending (Scissoring) Vibration: The primary amine group also displays a characteristic scissoring (bending) vibration, which is expected to produce a medium-intensity band in the 1640 - 1600 cm⁻¹ range.

-

Aromatic C=C Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically give rise to two or more bands in the 1600-1450 cm⁻¹ region. For this molecule, we anticipate bands around 1600 - 1570 cm⁻¹ and 1500 - 1450 cm⁻¹ . The exact positions and intensities are influenced by the nature and position of the substituents on the ring.

-

Nitro Group (NO₂) Stretching Vibrations: The nitro group is a strong electron-withdrawing group and gives rise to two very intense and characteristic absorption bands. The asymmetric N-O stretching vibration is expected to appear as a strong band in the 1550 - 1490 cm⁻¹ range. The symmetric N-O stretching vibration will also be a strong band, but at a lower frequency, predicted to be in the 1360 - 1320 cm⁻¹ region. The high intensity of these bands is due to the large change in dipole moment during the vibration of the highly polar N-O bonds.

-

C-N Stretching Vibrations: The stretching vibration of the carbon-nitrogen bond of the aromatic primary amine is expected in the 1335 - 1250 cm⁻¹ region. The C-N stretch of the tertiary dimethylamino group will also fall within this region and may overlap.

-

Aromatic C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are highly sensitive to the substitution pattern on the benzene ring. These strong absorptions, expected in the 900 - 675 cm⁻¹ range, can often be used to determine the number and position of substituents. For the 1,2,4-trisubstituted pattern of this molecule, a characteristic pattern of bands is expected in this region.

Visualizing the Molecular Vibrations

The following diagram illustrates the key functional groups of this compound and their characteristic vibrational modes that are identifiable in the FT-IR spectrum.

Caption: Molecular structure and key FT-IR vibrational modes.

Conclusion

The FT-IR spectrum of this compound provides a rich source of information for its structural characterization. The predicted spectrum clearly indicates the presence of the primary amino, tertiary dimethylamino, and nitro functional groups, as well as the substituted aromatic ring. The characteristic N-H stretches of the primary amine, the strong and distinct symmetric and asymmetric stretches of the nitro group, and the various C-H and C-N vibrations all contribute to a unique spectral fingerprint. This in-depth guide, by providing a detailed experimental protocol and a thorough analysis of the predicted spectrum, serves as a valuable resource for scientists and researchers working with this compound, enabling its unambiguous identification and characterization.

References

Mass Spectrometric Analysis of 4-Amino-N,N-dimethyl-3-nitroaniline: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Amino-N,N-dimethyl-3-nitroaniline (C₈H₁₁N₃O₂, Molecular Weight: 181.19 g/mol ), a compound of interest in pharmaceutical and chemical synthesis.[1][2] This document delves into the foundational principles of its ionization and fragmentation behavior, offering researchers, scientists, and drug development professionals a detailed roadmap for its characterization. We will explore optimal analytical workflows, from sample preparation to data interpretation, with a focus on explaining the causal relationships behind experimental choices to ensure scientific rigor and reproducibility.

Introduction: The Analytical Imperative

This compound is a substituted aromatic amine whose structural complexity, featuring a primary amino group, a tertiary dimethylamino group, and a nitro group, presents a unique analytical challenge.[1] Mass spectrometry is an indispensable tool for the unambiguous identification and quantification of this molecule, providing critical data on its molecular weight and structure. Understanding its behavior under mass spectrometric conditions is paramount for quality control in synthesis, metabolite identification in drug metabolism studies, and impurity profiling. This guide will focus primarily on Electron Ionization (EI) and Electrospray Ionization (ESI) techniques, outlining the expected fragmentation pathways and the rationale for method selection.

Physicochemical Properties and Their Mass Spectrometric Implications

A molecule's physical and chemical properties are direct determinants of its behavior within a mass spectrometer. Key properties for this compound are summarized in the table below.

| Property | Value | Source | Implication for Mass Spectrometry |

| Molecular Formula | C₈H₁₁N₃O₂ | PubChem[1] | The presence of an odd number of nitrogen atoms (3) dictates an odd nominal molecular weight, consistent with the Nitrogen Rule. |

| Molecular Weight | 181.19 g/mol | PubChem[1] | The molecular ion peak (M⁺˙) in EI-MS or the protonated molecule ([M+H]⁺) in ESI-MS will be observed at m/z 181. |

| CAS Number | 16293-12-2 | PubChem[1] | Unique identifier for substance verification. |

The presence of both basic amino groups and a polar nitro group makes this molecule amenable to both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The choice of technique will depend on the sample matrix, required sensitivity, and the specific analytical question being addressed.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a generalized approach for the analysis of this compound.

Sample Preparation

-

Standard Solution: Prepare a stock solution of 1 mg/mL this compound in a suitable solvent such as methanol or acetonitrile.

-

Serial Dilution: Perform serial dilutions to create working standards at concentrations appropriate for the sensitivity of the mass spectrometer (e.g., 1-1000 ng/mL).

-

Matrix Matching: For quantitative analysis of complex samples, prepare standards in a matrix that mimics the sample to be analyzed to account for matrix effects.

Chromatographic Separation (LC-MS)

-

Rationale: Chromatographic separation is crucial for resolving the analyte from isomers and other matrix components, ensuring accurate identification and quantification.

-

Column: A C18 reverse-phase column is a suitable choice for this polar compound.

-

Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both with 0.1% formic acid, is recommended. The formic acid aids in the protonation of the analyte for positive-ion ESI.

-

Gradient: A typical gradient might start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

Mass Spectrometric Analysis

The choice of ionization source is a critical decision point in the analytical workflow.

ESI is a soft ionization technique that is particularly useful for polar molecules and is the standard for LC-MS.[3]

-

Ionization Mode: Given the presence of basic amino groups, positive-ion mode ESI is the logical choice, leading to the formation of the protonated molecule, [M+H]⁺, at m/z 182.

-

Key ESI-MS Parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 120 - 150 °C

-

Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)

-

Cone Voltage: 20 - 40 V (This can be optimized to induce in-source fragmentation if desired).

-

EI is a "hard" ionization technique typically used with GC-MS, resulting in extensive fragmentation that provides a detailed structural fingerprint of the molecule.

-

Ionization Energy: The standard 70 eV is used to generate a reproducible fragmentation pattern.

-

Key GC-MS Parameters:

-

GC Column: A mid-polarity column such as a DB-5ms is suitable.

-

Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Fragmentation Pathways and Interpretation

Understanding the fragmentation of this compound is key to its structural confirmation. The fragmentation will be dictated by the relative stabilities of the resulting ions and neutral losses.

Proposed Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M⁺˙) at m/z 181 will be formed. The subsequent fragmentation is predicted to proceed through several key pathways driven by the functional groups present.

-

α-Cleavage: The N,N-dimethylamino group is susceptible to α-cleavage, a characteristic fragmentation of amines. This involves the loss of a methyl radical (•CH₃) to form a stable iminium ion.

-

M⁺˙ (m/z 181) → [M - CH₃]⁺ (m/z 166)

-

-

Loss of Nitro Group Components: The nitro group can be lost in several ways:

-

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂).

-

M⁺˙ (m/z 181) → [M - NO₂]⁺ (m/z 135)

-

-

Loss of NO: Loss of nitric oxide (•NO) can also occur.

-

M⁺˙ (m/z 181) → [M - NO]⁺ (m/z 151)

-

-

-

Combined Losses: Subsequent fragmentation of the primary fragment ions can lead to a rich spectrum. For example, the ion at m/z 166 could lose the nitro group.

Table of Predicted EI Fragments:

| m/z | Proposed Structure/Loss |

| 181 | Molecular Ion [C₈H₁₁N₃O₂]⁺˙ |

| 166 | [M - CH₃]⁺ |

| 135 | [M - NO₂]⁺ |

| 151 | [M - NO]⁺ |

| 121 | [M - CH₃ - NO - H]⁺ |

Below is a Graphviz diagram illustrating the proposed EI fragmentation pathway.

Caption: Proposed EI fragmentation of this compound.

Proposed Electrospray Ionization (ESI) Fragmentation (MS/MS)

In positive-ion ESI, the molecule is protonated to form [M+H]⁺ at m/z 182. Collision-Induced Dissociation (CID) of this precursor ion will lead to fragmentation.

-

Loss of a Neutral Molecule: The primary fragmentation pathways in ESI-MS/MS often involve the loss of small, stable neutral molecules.

-

Loss of H₂O: The presence of the primary amino group and the ortho nitro group may facilitate the loss of water.

-

[M+H]⁺ (m/z 182) → [M+H - H₂O]⁺ (m/z 164)

-

-

Loss of CH₄: A protonated dimethylamino group can facilitate the loss of methane.

-

[M+H]⁺ (m/z 182) → [M+H - CH₄]⁺ (m/z 166)

-

-

Table of Predicted ESI-MS/MS Fragments:

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |

| 182 | 164 | H₂O |

| 182 | 166 | CH₄ |

The following diagram visualizes the ESI-MS/MS workflow.

Caption: A typical LC-ESI-MS/MS workflow for the analysis of the target compound.

Trustworthiness and Self-Validation

To ensure the integrity of the analytical results, the following self-validating steps should be incorporated into the protocol:

-

Isotopic Pattern Analysis: The theoretical isotopic distribution of C₈H₁₁N₃O₂ should be calculated and compared to the observed isotopic pattern of the molecular ion or protonated molecule. A close match provides high confidence in the elemental composition.

-

High-Resolution Mass Spectrometry (HRMS): Whenever possible, analysis should be performed on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Obtaining an accurate mass measurement (typically within 5 ppm) for the precursor and fragment ions provides a high degree of certainty in their elemental formulas.

-

Use of an Internal Standard: For quantitative studies, a stable isotope-labeled internal standard is recommended to correct for variations in sample preparation, injection volume, and instrument response.

Conclusion